molecular formula C23H26BrN3O4S B11202609 6-(N-(4-bromophenyl)-N-methylsulfamoyl)-N-butyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

6-(N-(4-bromophenyl)-N-methylsulfamoyl)-N-butyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11202609
M. Wt: 520.4 g/mol
InChI Key: LPUROHURXATKDU-UHFFFAOYSA-N
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Description

6-[(4-BROMOPHENYL)(METHYL)SULFAMOYL]-N-BUTYL-N-ETHYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a bromophenyl group, and a sulfamoyl moiety

Preparation Methods

The synthesis of 6-[(4-BROMOPHENYL)(METHYL)SULFAMOYL]-N-BUTYL-N-ETHYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, the introduction of the bromophenyl group, and the addition of the sulfamoyl moiety. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Introduction of the Bromophenyl Group: This step may involve the use of bromination reactions, where a phenyl group is brominated using reagents like bromine or N-bromosuccinimide (NBS).

    Addition of the Sulfamoyl Moiety: This can be done through sulfonation reactions, where a sulfamoyl group is introduced using reagents like chlorosulfonic acid or sulfamoyl chloride.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6-[(4-BROMOPHENYL)(METHYL)SULFAMOYL]-N-BUTYL-N-ETHYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(4-BROMOPHENYL)(METHYL)SULFAMOYL]-N-BUTYL-N-ETHYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies of enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-[(4-BROMOPHENYL)(METHYL)SULFAMOYL]-N-BUTYL-N-ETHYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with hydrophobic pockets in proteins, while the sulfamoyl moiety can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, affecting various biological pathways.

Comparison with Similar Compounds

Similar compounds to 6-[(4-BROMOPHENYL)(METHYL)SULFAMOYL]-N-BUTYL-N-ETHYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE include:

    6-[(4-BROMOPHENYL)(METHYL)SULFAMOYL]-4-OXO-N-PENTYL-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE: This compound has a similar structure but with a pentyl group instead of a butyl group.

    4-BROMOPHENYL METHYL SULFONE: This compound contains the bromophenyl and methyl sulfone groups but lacks the quinoline core.

The uniqueness of 6-[(4-BROMOPHENYL)(METHYL)SULFAMOYL]-N-BUTYL-N-ETHYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds.

Properties

Molecular Formula

C23H26BrN3O4S

Molecular Weight

520.4 g/mol

IUPAC Name

6-[(4-bromophenyl)-methylsulfamoyl]-N-butyl-N-ethyl-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H26BrN3O4S/c1-4-6-13-27(5-2)23(29)20-15-25-21-12-11-18(14-19(21)22(20)28)32(30,31)26(3)17-9-7-16(24)8-10-17/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,28)

InChI Key

LPUROHURXATKDU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C(=O)C1=CNC2=C(C1=O)C=C(C=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)Br

Origin of Product

United States

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